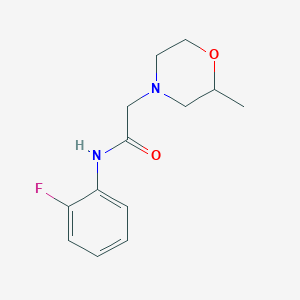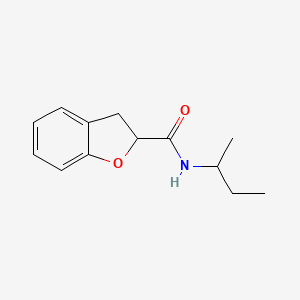
N-(3-fluoro-4-methoxyphenyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluoro-4-methoxyphenyl)cyclopentanecarboxamide, also known as FCPCA, is a chemical compound that has been widely used in scientific research. This compound is a potent and selective agonist for the cannabinoid receptor subtype 2 (CB2), which is primarily found in immune cells. The CB2 receptor plays a crucial role in regulating the immune system, and the activation of this receptor has been shown to have anti-inflammatory and immunomodulatory effects.
Aplicaciones Científicas De Investigación
N-(3-fluoro-4-methoxyphenyl)cyclopentanecarboxamide has been extensively used in scientific research to study the CB2 receptor and its role in the immune system. The compound has been used in various in vitro and in vivo studies to investigate the anti-inflammatory and immunomodulatory effects of CB2 receptor activation. N-(3-fluoro-4-methoxyphenyl)cyclopentanecarboxamide has also been used in studies on the potential therapeutic applications of CB2 receptor agonists in various diseases, including inflammation, pain, and cancer.
Mecanismo De Acción
N-(3-fluoro-4-methoxyphenyl)cyclopentanecarboxamide acts as a selective agonist for the CB2 receptor, which is primarily expressed in immune cells. The activation of CB2 receptors has been shown to have anti-inflammatory and immunomodulatory effects. N-(3-fluoro-4-methoxyphenyl)cyclopentanecarboxamide binds to the CB2 receptor and activates downstream signaling pathways, leading to the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production. N-(3-fluoro-4-methoxyphenyl)cyclopentanecarboxamide has also been shown to inhibit the migration of immune cells to sites of inflammation.
Biochemical and Physiological Effects
N-(3-fluoro-4-methoxyphenyl)cyclopentanecarboxamide has been shown to have anti-inflammatory and immunomodulatory effects in various in vitro and in vivo studies. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, while promoting the production of anti-inflammatory cytokines, such as IL-10. N-(3-fluoro-4-methoxyphenyl)cyclopentanecarboxamide has also been shown to inhibit the migration of immune cells to sites of inflammation, which can help reduce tissue damage and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-fluoro-4-methoxyphenyl)cyclopentanecarboxamide is a potent and selective agonist for the CB2 receptor, which makes it an ideal tool for studying the role of this receptor in the immune system. The compound has been extensively characterized in vitro and in vivo, and its effects on immune cells have been well-documented. However, one limitation of N-(3-fluoro-4-methoxyphenyl)cyclopentanecarboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for the study of N-(3-fluoro-4-methoxyphenyl)cyclopentanecarboxamide and CB2 receptor agonists. One area of research is the development of more potent and selective CB2 receptor agonists that can be used as therapeutic agents for various diseases. Another area of research is the investigation of the role of the CB2 receptor in the central nervous system and its potential therapeutic applications in neurological disorders. Additionally, the use of N-(3-fluoro-4-methoxyphenyl)cyclopentanecarboxamide in combination with other drugs or therapies could be explored to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of N-(3-fluoro-4-methoxyphenyl)cyclopentanecarboxamide involves several steps, including the preparation of the starting materials, the formation of the cyclopentanecarboxamide ring, and the introduction of the fluorine and methoxy substituents. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The detailed synthesis method can be found in the literature.
Propiedades
IUPAC Name |
N-(3-fluoro-4-methoxyphenyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-17-12-7-6-10(8-11(12)14)15-13(16)9-4-2-3-5-9/h6-9H,2-5H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMWABQEXJNOKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2CCCC2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluoro-4-methoxyphenyl)cyclopentanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(methoxymethyl)phenyl]-3,5-dimethylpiperidine-1-carboxamide](/img/structure/B7514295.png)



![2-[(2-fluorophenyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B7514326.png)
![2-[[2-(1-cyclohexylbenzimidazol-2-yl)sulfanylacetyl]-ethylamino]-N-propan-2-ylacetamide](/img/structure/B7514333.png)
![2-[[5-(2-Bromophenyl)tetrazol-2-yl]methyl]benzonitrile](/img/structure/B7514334.png)






![N-[2-(pyrrolidine-1-carbonyl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7514388.png)